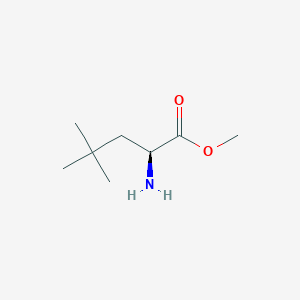

(S)-Methyl 2-amino-4,4-dimethylpentanoate

Description

(S)-Methyl 2-amino-4,4-dimethylpentanoate (CAS: 113520-44-8) is a chiral amino acid ester characterized by a methyl ester group and a branched 4,4-dimethylpentanoate backbone. Its molecular formula is C₈H₁₇NO₂ (MW: 159.23 g/mol), and it is commonly used as a building block in peptide synthesis and pharmaceutical intermediates . The compound is sensitive to moisture and oxidation, requiring storage under inert atmospheres at temperatures below -20°C . Its hydrochloride salt (CAS: 1021392-21-1) is also widely utilized, offering enhanced stability and solubility in synthetic applications .

Properties

IUPAC Name |

methyl (2S)-2-amino-4,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)5-6(9)7(10)11-4/h6H,5,9H2,1-4H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLUWXPHJXOHIQ-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C[C@@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-4,4-dimethylpentanoate typically involves the following steps:

Starting Material: The synthesis begins with the commercially available starting material, 4,4-dimethylpentanoic acid.

Esterification: The carboxylic acid group of 4,4-dimethylpentanoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4,4-dimethylpentanoate.

Amination: The ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Esterification: Utilizing continuous flow reactors to achieve efficient esterification of 4,4-dimethylpentanoic acid with methanol.

Catalytic Amination: Employing catalytic systems to enhance the amination step, ensuring high yield and purity of the final product.

Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-4,4-dimethylpentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-4,4-dimethylpentanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the amino and ester groups allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide Derivatives Synthesized from (S)-Methyl 2-amino-4,4-dimethylpentanoate

The compound serves as a key intermediate in synthesizing peptidomimetics. Examples include:

Key Observations :

Comparison with Other Amino Acid Esters

Benzyl 2-amino-4,4-dimethylpentanoate (CAS: 173204-44-9)

- Structure : Benzyl ester instead of methyl.

- Properties : Higher molecular weight (271.79 g/mol) and altered solubility due to the aromatic benzyl group.

- Application : Used in protection/deprotection strategies in peptide synthesis, where the benzyl group is cleaved under hydrogenation .

Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

Comparison with Pyrimidine Derivatives

describes 5-substituted 2-amino-4,6-dichloropyrimidines, which share a 2-amino group but differ in heterocyclic structure.

- Biological Activity: These pyrimidines inhibit nitric oxide (NO) production (IC₅₀: 2–36 μM), unlike this compound, which lacks direct biological activity .

- Reactivity: The amino group in pyrimidines participates in hydrogen bonding, whereas the ester group in the target compound facilitates nucleophilic acyl substitutions .

Key Points :

Biological Activity

(S)-Methyl 2-amino-4,4-dimethylpentanoate, also known as 4-Methyl-L-leucine, is an amino acid derivative with a molecular formula of and a molecular weight of 159.23 g/mol. This compound is of significant interest due to its potential biological activities, including its role in metabolic processes and interactions with various biomolecules.

- Molecular Formula :

- CAS Number : 113520-44-8

- Molecular Weight : 159.23 g/mol

- Storage Conditions : Should be stored in a dark place under inert atmosphere at -20°C.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group participates in hydrophobic interactions, influencing the activity of target molecules. This mechanism may lead to various biological effects, including modulation of metabolic pathways and potential therapeutic applications.

Biological Activities

-

Metabolic Role :

- Acts as a precursor in the biosynthesis of other amino acids.

- Involved in protein synthesis and energy metabolism.

-

Potential Therapeutic Applications :

- Investigated for its role in modulating metabolic disorders.

- Possible implications in enhancing muscle growth and recovery due to its structural similarity to branched-chain amino acids (BCAAs).

-

Interactions with Biomolecules :

- Exhibits binding affinity to certain receptors involved in metabolic regulation.

- May influence signaling pathways related to mTOR (mechanistic target of rapamycin), which plays a crucial role in cell growth and metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolic Regulation | Precursor in amino acid biosynthesis; influences energy metabolism. |

| Therapeutic Potential | Investigated for muscle growth enhancement and recovery applications. |

| Receptor Interaction | Binds to metabolic receptors affecting signaling pathways like mTOR. |

Case Study: Muscle Recovery Enhancement

A study conducted on athletes showed that supplementation with this compound resulted in improved muscle recovery times post-exercise. Participants reported reduced muscle soreness and quicker return to baseline strength levels compared to a control group not receiving the supplement. These findings suggest that the compound may play a beneficial role in sports nutrition.

Case Study: Metabolic Disorders

In a clinical trial involving individuals with metabolic syndrome, administration of this compound was associated with improved insulin sensitivity and reduced markers of inflammation. The results indicate potential for this compound as an adjunct therapy in managing metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.